3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities .
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine typically involves multi-component reactions. One approach employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions are designed to be efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve similar multi-component reactions with optimizations for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where fluorine atoms are present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural similarity to DNA bases allows it to interfere with DNA replication and transcription processes, making it effective against certain types of cancer and viral infections . The pathways involved in its action include inhibition of specific enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine include:
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thienopyridines: Used in the treatment of cardiovascular diseases due to their antiplatelet properties.
Pyrazolopyridines: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H8F4N2O |
---|---|
Molecular Weight |
296.22 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C14H8F4N2O/c1-7-6-10(14(16,17)18)11-12(20-21-13(11)19-7)8-2-4-9(15)5-3-8/h2-6H,1H3 |
InChI Key |
GCYJMRZWPJRWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.